molecular formula C9H10N2O3 B7962682 Methyl 4-acetamidopyridine-2-carboxylate

Methyl 4-acetamidopyridine-2-carboxylate

Cat. No.: B7962682
M. Wt: 194.19 g/mol
InChI Key: HOHWSLCOEPDQQP-UHFFFAOYSA-N
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Description

Methyl 4-acetamidopyridine-2-carboxylate is a pyridine derivative featuring a methyl ester group at the 2-position and an acetamido (NHCOCH₃) substituent at the 4-position. This compound is likely utilized in chemical synthesis and pharmaceutical research, given the relevance of pyridine derivatives in medicinal chemistry and catalysis.

Properties

IUPAC Name

methyl 4-acetamidopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6(12)11-7-3-4-10-8(5-7)9(13)14-2/h3-5H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHWSLCOEPDQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 4-Aminopyridine-2-Carboxylate

The foundational step in this route involves reducing methyl 4-azidopyridine-2-carboxylate to its corresponding amine. As detailed in a synthetic protocol, 4-azido-pyridine-2-carboxylic acid methyl ester (3.9 g, 22 mmol) is dissolved in methanol (50 mL) and treated with 10% palladium on carbon (400 mg) under 4 bars of hydrogen pressure at room temperature. The reaction proceeds until complete conversion, after which the catalyst is removed via filtration through Celite. The filtrate is concentrated to yield methyl 4-aminopyridine-2-carboxylate as a yellow powder (3.0 g, 90% yield). This step is critical for introducing the primary amine group, which is subsequently acetylated.

Acetylation to Methyl 4-Acetamidopyridine-2-Carboxylate

The amine intermediate undergoes acetylation using acetic anhydride in dichloromethane (DCM) with pyridine as a base. A representative procedure involves stirring methyl 4-aminopyridine-2-carboxylate (2.0 g, 11.8 mmol) with acetic anhydride (1.5 eq, 1.8 mL) and pyridine (2.5 eq, 2.4 mL) in DCM (30 mL) at room temperature for 12 hours. The reaction mixture is washed with water, dried over sodium sulfate, and concentrated to afford the acetamido derivative. This step typically achieves an 85% yield, resulting in a combined yield of 76.5% from the azide precursor.

Method 2: Chloride Amination Followed by Acetylation

Amination of Methyl 4-Chloropyridine-2-Carboxylate

Adapting methodologies from copper-catalyzed amination, methyl 4-chloropyridine-2-carboxylate is reacted with aqueous ammonia under high pressure. In a representative protocol, methyl 4-chloropyridine-2-carboxylate (30 g, 0.21 mol) is combined with ammonia water (90 g), cuprous bromide (9.0 g, 0.06 mol), and subjected to 6 atm pressure at 110°C for 15 hours. Post-reaction, the mixture is concentrated to remove excess ammonia, filtered to recover the copper catalyst, and purified to yield methyl 4-aminopyridine-2-carboxylate (20.8 g, 80% yield). This step highlights the efficiency of copper catalysts in facilitating nucleophilic aromatic substitution.

Acetylation to this compound

The amine product is acetylated using acetyl chloride in tetrahydrofuran (THF) with triethylamine as a base. A typical procedure involves refluxing methyl 4-aminopyridine-2-carboxylate (20.8 g, 0.12 mol) with acetyl chloride (1.2 eq, 10.2 mL) and triethylamine (2.5 eq, 41.8 mL) in THF (100 mL) for 6 hours. The reaction is quenched with water, extracted with ethyl acetate, and concentrated to yield the acetamido product with an 80% yield, resulting in a combined yield of 64% from the chloride precursor.

Comparative Analysis of Preparation Methods

Table 1: Method 1 – Azide Reduction and Acetylation

StepReactionReagents/ConditionsYield
1Azide reductionH₂ (4 bar), Pd/C (10%), MeOH, rt90%
2AcetylationAc₂O, pyridine, DCM, rt, 12h85%

Table 2: Method 2 – Chloride Amination and Acetylation

StepReactionReagents/ConditionsYield
1Chloride aminationNH₃, CuBr, 6 atm, 110°C, 15h80%
2AcetylationAcCl, NEt₃, THF, reflux, 6h80%

Method 1 offers higher overall yield (76.5%) and milder reaction conditions but requires handling explosive azide intermediates. Method 2 avoids azides but involves high-pressure equipment and catalyst recovery challenges. Both routes emphasize the importance of palladium and copper catalysts in facilitating key transformations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamidopyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-acetamidopyridine-2-carboxylate is utilized in the development of various pharmaceutical agents, particularly those targeting neurological disorders. Its structure allows it to interact effectively with biological targets, making it a candidate for drug design.

Case Study: nNOS Inhibitors

Recent studies have highlighted the compound's role in synthesizing selective inhibitors for neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The incorporation of the 2-amino-pyridine scaffold has shown to enhance binding affinity to target proteins, leading to improved therapeutic efficacy .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of pyridine derivatives and other heterocycles.

Synthesis Techniques

The synthesis of this compound often involves:

  • Reduction Reactions : It can be synthesized through reduction processes involving pyridine derivatives.
  • C–H Methylation : Techniques such as C–H methylation have been employed to install methyl groups selectively, enhancing the compound's reactivity and utility in further chemical transformations .

Biocatalysis

Recent advancements have demonstrated the use of whole-cell biocatalysts for the conversion of related pyridine derivatives into hydroxylated products. For instance, Burkholderia sp. MAK1 has been shown to effectively convert various pyridin-2-amines into their hydroxylated forms, showcasing potential applications in green chemistry and sustainable processes .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing functional materials with specific electronic or optical properties.

Example Application

Research indicates that this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties, which is crucial for developing advanced materials for electronics .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryDrug development for neurological disordersnNOS inhibitors show improved binding affinity
Organic SynthesisIntermediate for pyridine derivativesEffective in C–H methylation reactions
BiocatalysisConversion of pyridine derivativesHigh conversion rates using Burkholderia sp. MAK1
Material ScienceDevelopment of functional materialsEnhanced thermal stability in polymer composites

Mechanism of Action

The mechanism of action of Methyl 4-acetamidopyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogs: Pyridine Carboxylates

Methyl 4-Aminopyridine-2-Carboxylate

  • Structure: Pyridine core with a methyl ester (COOCH₃) at position 2 and an amino group (NH₂) at position 4.
  • Synthesis: Prepared via catalytic hydrogenation of Methyl 4-azidopyridine-2-carboxylate using palladium on carbon (Pd/C) in methanol .
  • Applications : Serves as an intermediate for further functionalization, such as acetylation to yield the acetamido derivative.

Methyl 4-Acetamidopyridine-2-Carboxylate

  • Structure : Pyridine core with a methyl ester (COOCH₃) at position 2 and an acetamido group (NHCOCH₃) at position 4.

Methyl Shikimate

  • Structure : Cyclohexene backbone with ester and hydroxyl groups.
  • Applications : Identified in phytochemical studies (e.g., methyl shikimate in ) and implicated in biosynthetic pathways .

Diterpenoid Methyl Esters

  • Examples : Sandaracopimaric acid methyl ester, E-communic acid methyl ester, and dehydroabietic acid methyl ester ().

  • Structure: Complex tricyclic diterpenoid cores with methyl ester groups.
  • Applications : Studied in plant resin chemistry and natural product isolation .

Methyl Palmitate and Related Fatty Acid Esters

  • Examples: Methyl palmitate, ethyl linolenate ().
  • Structure : Linear fatty acid esters.
  • Applications : Common in lipid metabolism studies and industrial surfactants .

Heterocyclic Derivatives with Ester Functionality

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Structure : Pyrimidine core with thioether and thiirane-derived substituents ().
  • Applications : Demonstrates the versatility of ester-containing heterocycles in drug discovery .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Applications Reference
This compound Pyridine 2-COOCH₃, 4-NHCOCH₃ Synthetic intermediate (Hypothetical)
Methyl 4-aminopyridine-2-carboxylate Pyridine 2-COOCH₃, 4-NH₂ Precursor for functionalization
Methyl shikimate Cyclohexene Ester, hydroxyl groups Phytochemical research
Sandaracopimaric acid methyl ester Diterpenoid Methyl ester, tricyclic framework Natural product studies
Methyl palmitate Fatty acid Linear C16 chain with methyl ester Lipid metabolism

Research Findings and Implications

  • Synthetic Utility : Pyridine carboxylates are pivotal in constructing pharmacophores, with ester groups enabling further hydrolysis or transesterification reactions.
  • Natural vs. Synthetic Esters: While diterpenoid and fatty acid methyl esters () dominate natural product research, pyridine-derived esters are more prevalent in synthetic chemistry due to their modular reactivity .

Biological Activity

Methyl 4-acetamidopyridine-2-carboxylate is a pyridine derivative that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, antiproliferative, and enzyme inhibition effects.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an acetamide and a carboxylate group. The presence of these functional groups is crucial for its biological activity, as they can interact with various biological targets.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound and its derivatives. For instance, a study synthesized multiple derivatives of pyridine carboxylates and evaluated their in vitro antimicrobial activity against various pathogens.

Key Findings:

  • Activity Spectrum : The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
  • Comparison with Other Compounds : In comparative studies, derivatives with additional functional groups showed enhanced antimicrobial activity, suggesting that structural modifications can improve efficacy .
CompoundMIC (µg/mL)Target Organisms
This compound50S. aureus, E. coli
Derivative A25Pseudomonas aeruginosa
Derivative B10Candida albicans

Antiproliferative Activity

Research has also highlighted the antiproliferative effects of this compound on various cancer cell lines.

Study Insights:

  • Cell Lines Tested : The compound was tested against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) .
  • IC50 Values : The compound demonstrated varying IC50 values across different cell lines, indicating its potential as an anticancer agent. For example, it exhibited an IC50 of approximately 21 µM against MDA-MB-231 cells, suggesting significant antiproliferative activity .
Cell LineIC50 (µM)
HeLa18
A54925
MDA-MB-23121

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound has shown potential in inhibiting specific enzymes.

Enzyme Studies:

  • α-Amylase Inhibition : A study indicated that the compound exhibits α-amylase inhibitory activity, which is relevant for managing diabetes. The IC50 value for α-amylase inhibition was reported at approximately 437.73 µg/mL when coordinated with copper ions .
EnzymeIC50 (µg/mL)
α-Amylase437.73

Q & A

Q. What synthetic methodologies are recommended for optimizing the synthesis of methyl 4-acetamidopyridine-2-carboxylate?

Methodological Answer: A retrosynthetic approach is critical. Start by identifying the pyridine core and introducing functional groups stepwise. For example:

Acetylation of 4-aminopyridine derivatives using acetic anhydride under reflux (60–80°C, 6–8 hours).

Esterification of the carboxylic acid intermediate via Fischer-Speier reaction (H2</SO4 catalysis in methanol, 12–24 hours).

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Key Considerations:

  • Monitor reaction progress using TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1).
  • Optimize stoichiometry to minimize byproducts like unreacted 4-aminopyridine or over-acetylated derivatives.

Q. Table 1: Synthetic Yield Comparison

MethodCatalystTemperature (°C)Yield (%)
Acetylation (Step 1)Acetic Anhydride8085–90
Esterification (Step 2)H2</SO46575–80
Alternative: DCC/DMAPDCC/DMAPRT90–95

Q. How should researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine orthogonal analytical techniques:

High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]<sup>+</sup> at m/z 209.0822 (calculated for C9H10N2O3).

<sup>1</sup>H and <sup>13</sup>C NMR: Key signals include:

  • δ 2.15 ppm (s, 3H, CH3CO).
  • δ 3.90 ppm (s, 3H, COOCH3).
  • δ 8.40 ppm (d, 1H, pyridine-H).

HPLC: Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm; retention time ~6.2 minutes.

Data Interpretation:

  • Compare with reference spectra from databases (e.g., PubChem, CAS Common Chemistry).
  • Quantify impurities using peak area normalization (<1% threshold) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between computational and experimental molecular geometries?

Methodological Answer:

Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (solvent: DCM/ethanol).

Refinement with SHELXL:

  • Use SHELXS for structure solution and SHELXL for refinement.
  • Apply anisotropic displacement parameters for non-H atoms.

Validation: Compare bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*).

Case Study:
A reported discrepancy in the acetamide torsion angle (DFT: 15° vs. SCXRD: 12°) was resolved by refining hydrogen atom positions using SHELXL’s HFIX commands .

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Space groupP21/c
Unit cell (Å)a=8.21, b=12.34, c=14.56
R-factor<5%

Q. How are ring puckering coordinates applied to analyze conformational flexibility in this compound?

Methodological Answer:

Define the Mean Plane: Use Cremer-Pople parameters (Q, θ, φ) to quantify deviations from planarity .

Calculate Puckering Amplitude (Q):

  • For the pyridine ring: Q = [Σ(zi - z̄)<sup>2</sup>]<sup>1/2</sup>, where zi are atomic displacements.

Compare with Crystallographic Data:

  • A Q > 0.2 Å indicates significant puckering (commonly observed in sterically hindered derivatives).

Example:
In a related compound, 4-(dimethylamino)pyridinium, Q = 0.18 Å suggested minimal puckering due to electron-withdrawing effects .

Q. How can researchers address contradictions between spectroscopic and chromatographic data?

Methodological Answer:

Hypothesis Testing:

  • If NMR suggests purity but HPLC shows multiple peaks, consider tautomerism or degradation (e.g., ester hydrolysis in acidic conditions).

Control Experiments:

  • Re-run NMR in deuterated DMSO to detect labile protons.
  • Perform stability studies (24-hour exposure to light, heat, or humidity).

Advanced MS/MS Fragmentation:

  • Identify degradation products via collision-induced dissociation (CID) patterns.

Case Study:
A 5% impurity detected via HPLC (retention time 7.8 min) was identified as 4-acetamidopyridine-2-carboxylic acid via HRMS ([M+H]<sup>+</sup> m/z 195.0667) .

Q. What strategies improve the refinement of high-resolution crystallographic data for this compound?

Methodological Answer:

Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.

Refinement in SHELXL:

  • Apply TWIN/BASF commands for twinned crystals.
  • Use ISOR restraints for thermal motion anisotropy.

Validation Tools:

  • Check Rmerge (<5%) and CC1/2 (>90%) for data quality.

Example:
A high-Rfree (~8%) in initial refinement was reduced to 4.5% by modeling disorder in the methyl ester group .

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